molecular formula C21H28N4O3 B1674901 Lixazinone CAS No. 94192-59-3

Lixazinone

Cat. No.: B1674901
CAS No.: 94192-59-3
M. Wt: 384.5 g/mol
InChI Key: WUECXCBONAGRSA-UHFFFAOYSA-N
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Description

  • Lixazinone is a compound that selectively inhibits the high-affinity form of cyclic AMP phosphodiesterase (PDE3) isolated from human platelets. It also has weak effects on both nonspecific and cyclic GMP-sensitive phosphodiesterases.
  • The inhibitor reduces both the maximum velocity and substrate affinity of the type IV enzyme. Notably, this compound exhibits marked selectivity for the platelet high-affinity enzyme.
  • Additionally, it has significant inhibitory effects on cardiac membrane-bound phosphodiesterase.
  • This compound may be useful as an agent to increase cardiac output in the treatment of congestive heart failure .
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for Lixazinone are not widely documented in the available literature. it is synthesized through chemical processes.
    • Industrial production methods are not extensively described, but further research may reveal additional details.
  • Chemical Reactions Analysis

  • Scientific Research Applications

    • Lixazinone’s applications span various fields:

        Cardiology: As a PDE3 inhibitor, this compound may enhance cardiac output and potentially benefit patients with congestive heart failure.

        Antithrombotic Properties: Its inhibition of platelet PDE3 activity suggests antithrombotic effects.

        Cell Proliferation Suppression: this compound suppresses folic acid-induced proliferation of rat tubular epithelial cells in vivo.

  • Mechanism of Action

    • Lixazinone’s mechanism involves inhibiting PDE3, which leads to increased intracellular levels of cAMP and cGMP.
    • Molecular targets and pathways influenced by this compound remain an area of ongoing research.
  • Comparison with Similar Compounds

    • While detailed comparisons are scarce, Lixazinone’s uniqueness lies in its selective inhibition of platelet PDE3.
    • Similar compounds may include other PDE inhibitors, but further investigation is needed to compile a comprehensive list.

    Properties

    CAS No.

    94192-59-3

    Molecular Formula

    C21H28N4O3

    Molecular Weight

    384.5 g/mol

    IUPAC Name

    N-cyclohexyl-N-methyl-4-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)oxy]butanamide

    InChI

    InChI=1S/C21H28N4O3/c1-24(16-6-3-2-4-7-16)20(27)8-5-11-28-17-9-10-18-15(12-17)13-25-14-19(26)23-21(25)22-18/h9-10,12,16H,2-8,11,13-14H2,1H3,(H,22,23,26)

    InChI Key

    WUECXCBONAGRSA-UHFFFAOYSA-N

    SMILES

    CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3

    Isomeric SMILES

    CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC4=NC(=O)CN4C3

    Canonical SMILES

    CN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)N=C4NC(=O)CN4C3

    Appearance

    Solid powder

    Purity

    >98% (or refer to the Certificate of Analysis)

    shelf_life

    >3 years if stored properly

    solubility

    Soluble in DMSO

    storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    Synonyms

    Lixazinone;  Lixazinonum; 

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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